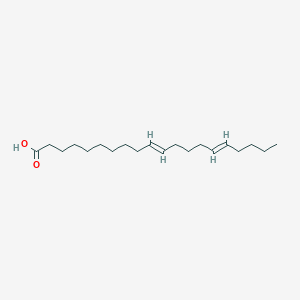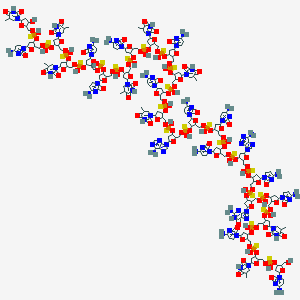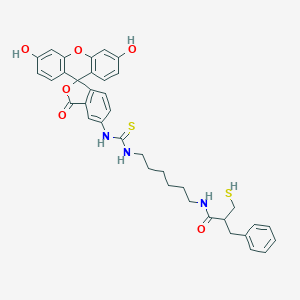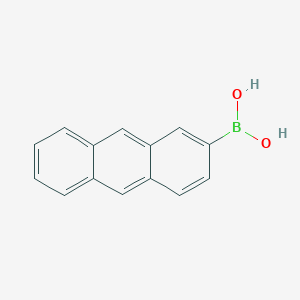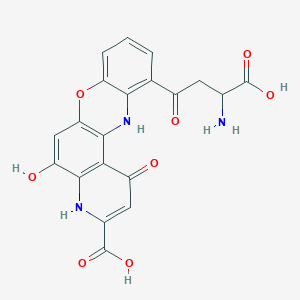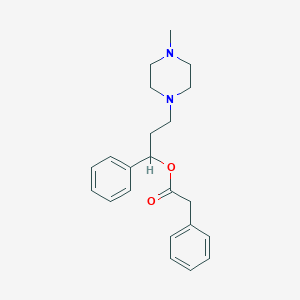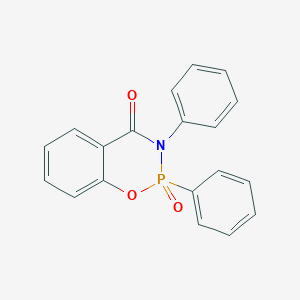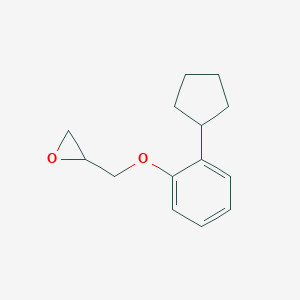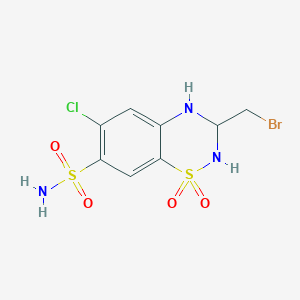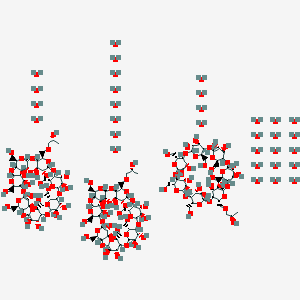
6-O-Hopr-cmhdextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Hopr-cmhdextrin is a complex carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties. This molecule is synthesized through a series of chemical reactions and has been found to have several applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-O-Hopr-cmhdextrin is based on its unique structure. This molecule has a hydrophobic cavity that can encapsulate hydrophobic drugs. The hydrophilic exterior of the molecule allows it to interact with the cell membrane and deliver the drug payload to the target cell. The encapsulated drug is released through a process called hydrolysis, where the molecule is broken down by enzymes in the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-O-Hopr-cmhdextrin are dependent on the encapsulated drug. However, studies have shown that this molecule has a low toxicity profile and is well-tolerated in vivo. This property makes it an attractive candidate for drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 6-O-Hopr-cmhdextrin is its ability to encapsulate hydrophobic drugs. This property allows for targeted drug delivery and reduces the risk of off-target effects. Additionally, this molecule has a low toxicity profile and is well-tolerated in vivo. However, there are limitations to using 6-O-Hopr-cmhdextrin in lab experiments. The synthesis of this molecule is complex and requires several steps, which can be time-consuming. Additionally, the encapsulation efficiency of this molecule can vary depending on the drug being encapsulated.
Direcciones Futuras
There are several future directions for the use of 6-O-Hopr-cmhdextrin in scientific research. One area of interest is the development of targeted drug delivery systems for cancer therapy. Additionally, this molecule has potential applications in gene therapy, where it can be used as a carrier for gene editing tools such as CRISPR-Cas9. Further research is needed to optimize the synthesis and encapsulation efficiency of 6-O-Hopr-cmhdextrin for these applications.
Conclusion
In conclusion, 6-O-Hopr-cmhdextrin is a complex carbohydrate molecule that has several applications in scientific research. This molecule has a unique structure that allows it to encapsulate hydrophobic drugs and deliver them to specific target cells. The synthesis of this molecule is complex, but it has a low toxicity profile and is well-tolerated in vivo. Future research is needed to optimize the use of 6-O-Hopr-cmhdextrin in drug delivery systems and gene therapy.
Métodos De Síntesis
The synthesis of 6-O-Hopr-cmhdextrin involves several steps. The first step is the reaction of cyclodextrin with epichlorohydrin to form a chlorohydrin derivative. This derivative is then reacted with 6-hydroxypropylamine to form the 6-O-Hopr-cmhdextrin molecule. The final product is purified using several techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-O-Hopr-cmhdextrin has several applications in scientific research. One of the primary applications is as a carrier molecule for drug delivery. This molecule has a unique structure that allows it to encapsulate drugs and deliver them to specific target cells. This property has been extensively studied in cancer research, where 6-O-Hopr-cmhdextrin has been used to deliver chemotherapeutic agents to cancer cells.
Propiedades
Número CAS |
152203-30-0 |
|---|---|
Nombre del producto |
6-O-Hopr-cmhdextrin |
Fórmula molecular |
C135H290O139 |
Peso molecular |
4137.7 g/mol |
Nombre IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2R)-2-hydroxypropoxy]methyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hentriacontahydrate |
InChI |
InChI=1S/3C45H76O36.31H2O/c3*1-10(52)8-67-9-17-38-24(59)31(66)45(74-17)80-37-16(7-51)72-43(29(64)22(37)57)78-35-14(5-49)70-41(27(62)20(35)55)76-33-12(3-47)68-39(25(60)18(33)53)75-32-11(2-46)69-40(26(61)19(32)54)77-34-13(4-48)71-42(28(63)21(34)56)79-36-15(6-50)73-44(81-38)30(65)23(36)58;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*10-66H,2-9H2,1H3;31*1H2/t3*10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m111.............................../s1 |
Clave InChI |
OQSNLLFOSPUBIA-RZBHUTHNSA-N |
SMILES isomérico |
C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
SMILES canónico |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Sinónimos |
6-O-(2-hydroxypropyl)-beta-cyclodextrin 6-O-(2-hydroxypropyl)cyclomaltoheptaose 6-O-(2-hydroxypropyl)cyclomaltoheptaose, (S)-isomer 6-O-(2-OHPr)-beta-CD 6-O-HOPr-CMHdextrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



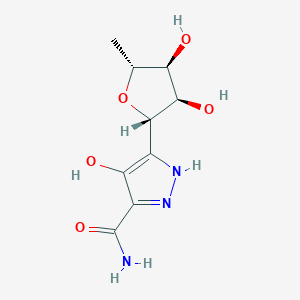
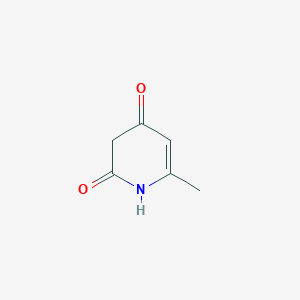
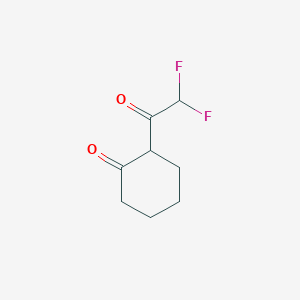
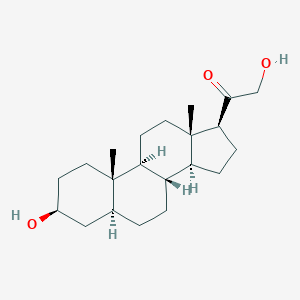
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
